Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-

Catalog No.
S14302720
CAS No.
2739-76-6
M.F
C13H10ClN
M. Wt
215.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-

CAS Number

2739-76-6

Product Name

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]pyridine

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

InChI

InChI=1S/C13H10ClN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+

InChI Key

YEZHQUGOABFELJ-CMDGGOBGSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=N2)Cl

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)Cl

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is a chemical compound characterized by its unique structure and properties. It has the molecular formula C₁₃H₁₀ClN and a molecular weight of approximately 215.678 g/mol . The compound features a pyridine ring substituted with a trans-vinyl group and a chlorophenyl moiety, making it part of a broader class of vinylpyridines. Its structure can be represented by the InChI (International Chemical Identifier) key: YEZHQUGOABFELJ-CMDGGOBGSA-N .

Typical of aromatic compounds. These may include:

  • Electrophilic Aromatic Substitution: The presence of the chlorophenyl group can direct electrophiles to the ortho and para positions on the pyridine ring.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for substitutions at various positions.
  • Condensation Reactions: The vinyl group may undergo reactions such as Michael additions or polymerizations under appropriate conditions.

The synthesis of pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- can be achieved through several methods:

  • Aldol Condensation: Reacting appropriate aldehydes or ketones with pyridine derivatives can yield vinyl-substituted products.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques (e.g., Suzuki or Stille reactions) to form carbon-carbon bonds between chlorophenyl and vinyl groups.
  • Direct Vinylation: Directly introducing vinyl groups onto the pyridine ring using vinyl halides under basic conditions.

These methods allow for the controlled synthesis of this compound while varying substituents to explore structure-activity relationships.

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- finds applications in various fields:

  • Pharmaceuticals: As a building block for drug development, particularly in creating compounds with potential therapeutic effects.
  • Agricultural Chemicals: Used in designing herbicides or pesticides due to its biological activity.
  • Material Science: Involved in synthesizing polymers or materials with specific electronic properties.

Interaction studies involving pyridine derivatives often focus on their binding affinity to biological targets. For example:

  • Receptor Binding Studies: Investigating how these compounds interact with neurotransmitter receptors can provide insights into their potential neuropharmacological effects.
  • Enzyme Inhibition Studies: Assessing the ability of these compounds to inhibit enzymes linked to disease pathways can reveal therapeutic potential.

Such studies are crucial for understanding the mechanisms underlying their biological activities.

Several compounds share structural similarities with pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-. Notable examples include:

Compound NameMolecular FormulaMolecular Weight
Pyridine, 4-chlorophenylvinylC₁₃H₉ClN215.68 g/mol
Pyridine, 3-(4-chlorophenyl)vinylC₁₃H₉ClN215.68 g/mol
Pyridine, 2-(4-methylphenyl)vinylC₁₃H₁₁N197.23 g/mol
Pyridine, 3-vinylpyridineC₉H₉N135.17 g/mol

Uniqueness

The uniqueness of pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- lies in its specific substitution pattern that combines both chlorinated aromatic systems and vinyl functionalities. This combination may enhance its reactivity and biological activity compared to other similar compounds lacking such features.

Knoevenagel Condensation-Based Vinylpyridine Formation

The Knoevenagel condensation serves as a foundational method for constructing the α,β-unsaturated vinyl bridge in pyridine derivatives. This reaction involves the nucleophilic addition of an activated methylene compound (e.g., malononitrile or diethyl malonate) to a pyridine-containing aldehyde, followed by dehydration to form the conjugated enone system. For pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-, the reaction typically employs 2-pyridinecarboxaldehyde and a chlorophenyl-activated methylene precursor.

The mechanism proceeds via base-catalyzed deprotonation of the methylene compound, generating a resonance-stabilized enolate that attacks the carbonyl carbon of the aldehyde. Subsequent β-hydroxylation and elimination of water yield the trans-vinyl configuration, favored due to steric repulsion in the intermediate aldol adduct. Piperidine or pyridine derivatives are commonly used as amine catalysts, with reaction temperatures ranging from 80°C to 120°C in aprotic solvents like toluene or THF.

Table 1: Representative Knoevenagel Conditions for Vinylpyridine Synthesis

Carbonyl ComponentMethylene ComponentCatalystYield (%)
2-PyridinecarboxaldehydeChlorophenylmalonatePiperidine78–85
4-Chlorobenzaldehyde2-PyridylacetonitrilePyridine65–72

The trans selectivity arises from the thermodynamic stability of the conjugated system, with Z/E ratios exceeding 9:1 in optimized conditions. Microwave-assisted protocols have reduced reaction times to under 30 minutes while maintaining yields above 80%.

Cyclization Strategies Involving Chlorophenylpropenal Intermediates

Recent advances in transition-metal-catalyzed cyclization have enabled the direct assembly of pyridine-vinyl-chlorophenyl architectures through intramolecular C–H functionalization. Rhodium(I) complexes, particularly [RhCl(cod)]₂ with phosphine ligands (e.g., PCy₃), catalyze the cyclization of alkene-tethered pyridine precursors into bicyclic intermediates, which undergo subsequent functionalization to install the chlorophenyl group.

A representative pathway involves the synthesis of 5-(2-chlorophenylpropenal)-substituted pyridine, which undergoes rhodium-mediated C–H activation at the ortho position. The resulting metallocycle intermediates facilitate β-hydride elimination, forming the trans-vinyl linkage with >90% regioselectivity. Key to this approach is the use of electron-withdrawing groups (e.g., esters or nitriles) on the propenal chain to stabilize the transition state.

Table 2: Cyclization Efficiency with Varying Alkyl Substituents

SubstrateCatalyst SystemYield (%)
2-Methylpyridine-tethered[RhCl(cod)]₂/PCy₃99
2-Ethylpyridine-tethered[RhCl(cod)]₂/PAd₂Bu80
Quinoline-tethered[RhCl(coe)]₂/PCy₃80

Notably, substrates capable of olefin isomerization to terminal alkenes show enhanced cyclization efficiency, enabling the synthesis of sterically congested trans-vinyl products.

Stereochemical Control in trans-Vinyl Configuration Assembly

Achieving stereochemical purity in the trans-vinyl motif requires precise control over the reaction pathway. Photochemical [2+2] cycloadditions using chiral iridium(III) photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) have emerged as a powerful strategy, achieving enantiomeric excess (ee) values up to 90%. The mechanism involves triplet energy transfer from the photocatalyst to a vinylpyridine-chiral Bronsted acid complex, forming a diradical intermediate that undergoes stereoselective recombination.

Substituent positioning critically influences selectivity:

  • 2-Substituted vinyl pyridines: 93% yield, 18:1 d.r., 90% ee
  • 4-Substituted vinyl pyridines: 66% yield, 1.3:1 d.r., 4% ee
  • 3-Substituted vinyl pyridines: <10% conversion

The enhanced performance of 2-substituted derivatives stems from π-orbital alignment between the pyridine nitrogen and vinyl group, stabilizing the chiral catalyst-substrate complex during the enantioselective step.

Catalytic Systems for Regioselective Pyridine Functionalization

Regioselective installation of the vinyl group at the pyridine 2-position has been achieved through ligand-controlled transition-metal catalysis. Rhodium(I) complexes with bulky phosphine ligands (e.g., PCy₃) favor ortho-functionalization via a C–H activation mechanism, while rare-earth catalysts (e.g., NP2-Gd) enable aminoalkylation at the same position.

Table 3: Ligand Effects on Regioselectivity

Catalyst SystemSubstrateRegioselectivity (ortho:para)
[RhCl(cod)]₂/dppePyridine/acrylate95:5
NP1-ScPyridine/alkene88:12
Pd(OAc)₂/P(t-Bu)₃Pyridine/vinyl70:30

The choice of base further modulates selectivity, with potassium pivalate favoring linear alkylation (95% ortho) and K₃PO₄ promoting branched products. These systems enable the synthesis of pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- with <5% byproduct formation in optimized cases.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

215.0501770 g/mol

Monoisotopic Mass

215.0501770 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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